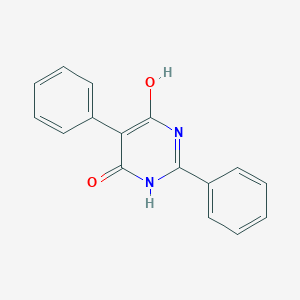
2,5-Diphenyl-4,6-pyrimidinediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diphenyl-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound containing a pyrimidine ring and two phenyl groups.
科学研究应用
2,5-Diphenyl-4,6-pyrimidinediol has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, it has been shown to have anticancer, antiviral, and anti-inflammatory properties. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes. In materials science, it has been used as a building block for the synthesis of novel polymers and materials.
作用机制
The mechanism of action of 2,5-Diphenyl-4,6-pyrimidinediol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to induce apoptosis by inhibiting the activity of the proteasome and activating the p53 pathway. In viral infections, it has been shown to inhibit the replication of the virus by blocking viral proteases and polymerases. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
生化和生理效应
2,5-Diphenyl-4,6-pyrimidinediol has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, it has been shown to induce cell death and inhibit tumor growth. In viral infections, it has been shown to reduce viral load and inhibit viral replication. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation.
实验室实验的优点和局限性
The advantages of using 2,5-Diphenyl-4,6-pyrimidinediol in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its ability to selectively target specific enzymes and signaling pathways. However, the limitations include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 2,5-Diphenyl-4,6-pyrimidinediol. One direction is to explore its potential applications in other fields, such as catalysis, energy storage, and sensors. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity at different concentrations.
合成方法
The synthesis of 2,5-Diphenyl-4,6-pyrimidinediol can be achieved through various methods, including the reaction of 2-aminopyrimidine with benzaldehyde in the presence of a catalyst. Another method involves the reaction of 4,6-dichloro-2-aminopyrimidine with phenylboronic acid in the presence of a palladium catalyst. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
属性
CAS 编号 |
29133-86-6 |
|---|---|
产品名称 |
2,5-Diphenyl-4,6-pyrimidinediol |
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
4-hydroxy-2,5-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-13(11-7-3-1-4-8-11)16(20)18-14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20) |
InChI 键 |
XYXQJMOZTJTMBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)C3=CC=CC=C3)O |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)C3=CC=CC=C3)O |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



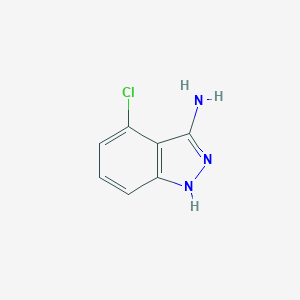
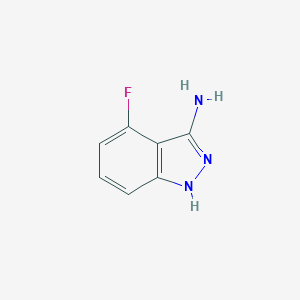
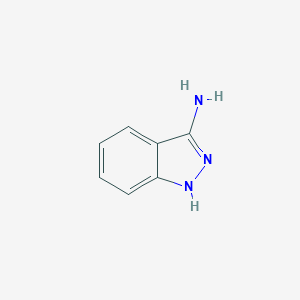

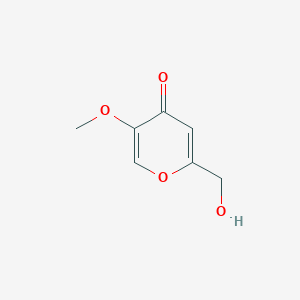


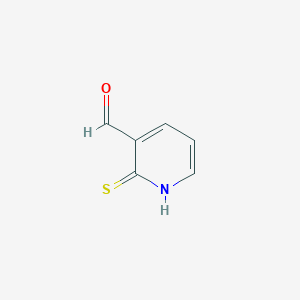

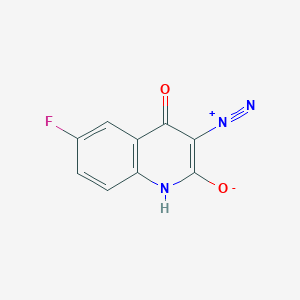
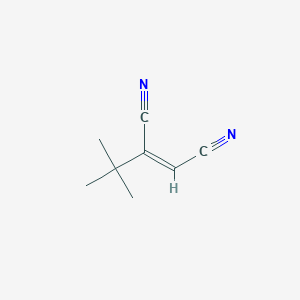
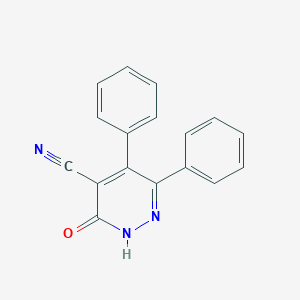
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)
